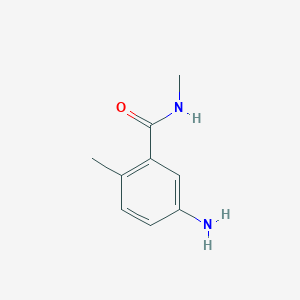

5-amino-N,2-dimethylbenzamide

Description

Overview of Benzamide (B126) Scaffold in Chemical Sciences

The benzamide scaffold, consisting of a benzene (B151609) ring linked to an amide functional group, is a cornerstone structure in the field of chemical sciences. This structural unit is a common feature in a multitude of both synthetic and naturally occurring compounds. The significance of the benzamide scaffold lies in its blend of a rigid aromatic ring and a conformationally adaptable amide bond. The amide group's capacity to act as both a hydrogen bond donor and acceptor facilitates vital intermolecular interactions with biological macromolecules such as enzymes and proteins.

A key advantage of the benzamide scaffold is the ease with which the benzene ring can be functionalized at its ortho, meta, and para positions. This allows for the precise modification of a molecule's steric, electronic, and lipophilic characteristics. This adaptability makes the benzamide scaffold a preferred starting point for creating new molecules with targeted chemical and biological activities. Its widespread presence in pharmaceuticals, agrochemicals, and various materials highlights its crucial role in contemporary chemistry.

Significance of Amino-Substituted Benzamides in Medicinal and Agrochemical Contexts

The addition of an amino group (-NH2) or a substituted amino group to the benzamide framework results in amino-substituted benzamides, a class of compounds with considerable importance in medicinal chemistry and agrochemical research. As a potent electron-donating group, the amino group markedly alters the electronic properties of the benzene ring, which can, in turn, influence the molecule's reactivity and its affinity for biological targets. cymitquimica.com

In the realm of medicinal chemistry, amino-substituted benzamides serve as essential pharmacophores in a range of therapeutic agents. They are integral to the structure of various drugs, including those with antiemetic, antipsychotic, and prokinetic effects. acs.org The amino group can be a critical point of interaction with receptor sites or can be used as a point for further chemical modifications to enhance pharmacokinetic and pharmacodynamic properties.

Within the agrochemical industry, these compounds have been investigated for the creation of novel herbicides and insecticides. google.commdpi.com The specific placement of the amino group and other substituents on the benzamide core can result in selective action against particular pests or weeds, while demonstrating low toxicity to non-target organisms and the environment. nbinno.com

Research Focus on 5-Amino-N,2-dimethylbenzamide and its Analogues

Within the broad category of amino-substituted benzamides, this compound has garnered significant research attention. Its distinct substitution pattern, which includes an amino group at the 5-position, a methyl group at the 2-position (ortho to the amide), and an N-methyl group on the amide nitrogen, results in a unique three-dimensional structure and electronic configuration.

This specific arrangement of functional groups makes this compound a useful building block in synthetic chemistry and a lead compound for designing new bioactive molecules. Research on this compound and its related analogues frequently centers on their potential as inhibitors of particular enzymes or as ligands for a variety of receptors. The strategic positioning of the substituents enables methodical alterations to investigate structure-activity relationships (SAR), with the goal of improving potency, selectivity, and other desirable characteristics for potential use in drug discovery and materials science. acs.org The ongoing study of this compound and its derivatives adds to a deeper comprehension of how minor structural adjustments to the benzamide scaffold can cause substantial variations in chemical behavior and biological function.

Data on Related Benzamide Compounds

The following table provides information on various benzamide derivatives that are structurally related to this compound, highlighting the diversity of substitutions and their applications in research.

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Finding |

| 2-Amino-N,5-dimethylbenzamide | 34810-84-9 | C₉H₁₂N₂O | Intermediate in organic synthesis. chemscene.comchemicalbook.com |

| 2-Amino-N,N-dimethylbenzamide | 6526-66-5 | C₉H₁₂N₂O | Used in proteomics research and as an industrial chemical intermediate. biosynth.comscbt.com |

| 2-Amino-5-chloro-N,N-dimethylbenzamide | 56042-83-2 | C₉H₁₁ClN₂O | Studied for its biological activity and interactions with cellular mechanisms. |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | C₉H₁₁ClN₂O | Key intermediate in the synthesis of the insecticide chlorantraniliprole. nbinno.comgoogle.com |

| 4-Amino-3-nitrobenzamide | 41263-65-4 | C₇H₇N₃O₃ | Subject of interest in synthetic organic chemistry due to its electronic properties. cymitquimica.com |

| 5-Amino-2-bromo-N,4-dimethylbenzamide | Not Available | C₁₀H₁₂BrN₂O | Investigated for potential antimicrobial and anticancer properties. evitachem.com |

| 5-Amino-4-fluoro-2,N,N-trimethyl-benzamide | 1865088-94-3 | C₁₀H₁₃FN₂O | Model system for studying structure-activity relationships in fluorinated aromatics. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBLRZEQRGODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Amino N,2 Dimethylbenzamide

Strategic Approaches to Benzamide (B126) Core Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for the synthesis of benzamide derivatives. nih.gov These strategies can be broadly categorized into traditional multi-step routes, efficient one-pot syntheses, and advanced catalytic processes.

Historically, the most common approach to synthesizing benzamides involves a two-step process. nih.gov This classical method begins with the activation of a benzoic acid derivative, typically by converting it into a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is then reacted with a suitable amine—in this case, dimethylamine ((CH₃)₂NH)—to form the N,N-dimethylbenzamide. This amidation step, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com While reliable, this method requires the isolation of the intermediate acyl chloride and can involve harsh reagents. nih.govresearchgate.net

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single sequence without isolating intermediates. One such approach involves the copper-catalyzed one-pot reaction for producing N,N-dimethyl benzamides. In this method, benzyl cyanide, an aryl iodide, and N,N-dimethylformamide (DMF) are combined, with DMF serving as the source for the dimethylamide group. This process allows for the formation of both N,N-dimethyl benzamides and benzonitriles in a single operation. researchgate.net

Other one-pot strategies focus on the direct condensation of carboxylic acids and amines using various catalysts and reaction conditions, bypassing the need for pre-activation of the carboxylic acid. researchgate.netichem.md For instance, radiolabeled primary benzamides have been synthesized in a one-pot procedure via intermediate aroyl dimethylaminopyridinium salts, demonstrating the versatility of this approach for creating complex molecules. nih.gov

Modern organic synthesis increasingly relies on catalytic processes to enhance reaction rates, improve selectivity, and promote sustainability. A wide array of catalysts has been successfully employed for benzamide synthesis.

Palladium-based homogeneous catalysts and ruthenium complexes have been used for primary amide synthesis from aryl bromides and chlorides. nih.gov Heterogeneous catalysts are also prominent; for example, a nano-catalyst composed of zinc oxide, nickel oxide, and nickel (ZnO–NiO–Ni) has been shown to be highly efficient for the oxidative amidation of aldehydes and secondary amines. researchgate.net Another approach uses a solid acid catalyst, created by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl₄), to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net Metal-organic frameworks (MOFs), such as copper-based Cu₃(BTC)₂, have also been reported to catalyze tandem reactions for the synthesis of related heterocyclic compounds, highlighting their potential in complex organic transformations. acs.org

Table 1: Overview of Catalytic Systems in Benzamide Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Palladium-based catalysts | Aryl halides, CO, Amine | Carbonylative Amination | nih.gov |

| ZnO–NiO–Ni Heterojunction | Aldehyde, Secondary Amine | Oxidative Amidation | researchgate.net |

| Diatomite earth@IL/ZrCl₄ | Benzoic Acid, Amine | Direct Condensation | researchgate.net |

| Cu₃(BTC)₂ (MOF) | Benzyl Alcohol, o-Amino Benzamide | Tandem Reaction | acs.org |

Synthesis of 5-Amino-N,2-dimethylbenzamide Precursors and Intermediates

The synthesis of the target molecule, this compound, requires precursors that already contain the necessary substitution pattern on the benzene (B151609) ring or allow for its introduction at a later stage. Isatoic anhydride and anthranilic acid derivatives are common and versatile starting materials for this purpose.

Isatoic anhydride is a valuable building block for preparing various anthranilamides (o-aminobenzamides). researchgate.net The reaction of isatoic anhydride with a primary or secondary amine proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to a ring-opening, followed by the elimination of carbon dioxide, to yield the corresponding N-substituted o-aminobenzamide. acs.orgcdnsciencepub.com

To synthesize a precursor for this compound, a suitably substituted isatoic anhydride (e.g., one with a nitro group at the 5-position) could be reacted with dimethylamine. The resulting 5-nitro-N,2-dimethylbenzamide intermediate would then undergo a standard reduction of the nitro group to the desired 5-amino functionality. This method is advantageous as it directly installs the aminobenzamide core. google.comnih.gov

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental precursors for a wide range of organic compounds, including pharmaceuticals. ekb.eg A general route to N,N-dimethylbenzamides from an anthranilic acid derivative involves activating the carboxylic acid group and subsequently reacting it with dimethylamine.

A direct synthetic analogy can be drawn from patented processes for structurally related compounds. For instance, an improved one-pot process for preparing 2-amino-5-chloro-N,3-dimethylbenzamide starts from 2-amino-3-methylbenzoic acid. quickcompany.in Similarly, the synthesis of this compound could start from 2-amino-5-nitro-3-methylbenzoic acid. This starting material would first be reacted with dimethylamine to form the amide, followed by the reduction of the nitro group. Another patented method prepares 2-amino-5-chloro-N,3-dimethylbenzamide by first reacting methyl 3-methyl-2-nitrobenzoate with methylamine to form the amide, followed by reduction of the nitro group and then chlorination. google.com This step-wise approach allows for the careful construction of the final substituted benzamide.

Table 2: Synthetic Examples from Anthranilic Acid Derivatives

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | 1. Acyl chloride formation2. Amidation with methylamine3. Chlorination | 2-Amino-5-chloro-N,3-dimethylbenzamide | quickcompany.in |

| Methyl 3-methyl-2-nitrobenzoate | 1. Amidation with methylamine2. Nitro group reduction3. Chlorination | 2-Amino-5-chloro-N,3-dimethylbenzamide | google.com |

Regioselective Functionalization and Derivatization

Regioselective derivatization of the benzamide core is essential for fine-tuning the molecule's properties. The amino and methyl groups on the aromatic ring direct the position of incoming substituents, enabling targeted modifications.

The introduction of halogen atoms onto the benzamide ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For structurally related aminobenzamides, direct halogenation can be achieved with high regioselectivity. A one-pot synthesis method has been reported for the halogenation of 2-amino-N,3-dimethylbenzamide, a constitutional isomer of the title compound, which demonstrates a viable route for such transformations. sioc-journal.cn This process utilizes N-halosuccinimides as the halogen source for electrophilic aromatic substitution. sioc-journal.cn

The reaction typically proceeds by treating the parent aminobenzamide with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield the corresponding 5-halogenated derivatives. sioc-journal.cn This approach is advantageous due to its mild conditions and high yields, often reaching between 87% and 94%. sioc-journal.cn For instance, the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide involves reacting 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent. google.com

Table 1: Halogenation of Aminobenzamides

| Reagent | Product |

|---|---|

| N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide |

| N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N,3-dimethylbenzamide |

This table is based on methodologies applied to the isomeric 2-amino-N,3-dimethylbenzamide scaffold. sioc-journal.cn

The cyano group is a valuable functional group that can serve as a precursor for other functionalities or contribute to molecular interactions. Palladium-catalyzed cyanation is a prominent method for introducing a nitrile group onto the aromatic ring. googleapis.com This reaction typically involves the conversion of an aryl bromide to a nitrile using a cyanide source. googleapis.com

In a documented preparation of 2-amino-5-cyano-N,3-dimethylbenzamide, the corresponding bromo-substituted benzamide is treated with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst. googleapis.com While effective, this process often uses N,N-dimethylformamide (DMF) as a solvent, which can be difficult to remove and recycle. googleapis.com An alternative, more cost-effective approach involves using alkali metal cyanides, such as sodium or potassium cyanide, which can simplify product purification. googleapis.com

The systematic introduction of various substituents onto the benzamide framework is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to identify the structural features responsible for a compound's biological activity. For related benzoylphenylurea compounds, SAR analyses have shown that introducing small, hydrophobic, and electron-withdrawing substituents at the ortho positions of the benzoyl moiety can be favorable for activity. nih.gov Conversely, bulky substituents at the meta and para positions have been found to be detrimental. nih.gov

SAR studies on a series of thiazolidinedione analogs revealed that altering the position of an ethoxy group on the phenyl ring significantly impacted the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov These findings underscore the importance of precise substituent placement in designing new lead compounds. The goal of such derivatization is to optimize the molecule's potency, selectivity, and pharmacokinetic profile.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for achieving high yields and purity in the synthesis of this compound derivatives. sioc-journal.cn Key factors include the choice of solvent, reaction temperature, and the catalyst system.

The selection of an appropriate solvent is crucial as it can influence reaction rates and selectivity. In palladium-catalyzed cyanation reactions, solvents like N,N-dimethylformamide (DMF) are commonly used. googleapis.com However, due to its high boiling point and water solubility, alternatives are often sought to improve process efficiency and environmental friendliness. googleapis.com The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has been performed in acetonitrile, where the reaction is heated to 45°C for several hours. google.com

Temperature control is another critical parameter. Cyanation reactions are typically performed at temperatures ranging from about 20°C to 100°C. googleapis.com The optimal temperature is chosen to ensure a convenient reaction rate without causing decomposition of the reactants or products. googleapis.com The one-pot synthesis for halogenation is noted for proceeding under milder conditions, which is often advantageous for complex molecules. sioc-journal.cn

Catalyst choice is paramount in many synthetic transformations, particularly in cross-coupling reactions like cyanation. Palladium complexes are highly effective catalysts for these reactions. googleapis.com The catalyst loading is an important variable to optimize; typically, the amount of palladium complex used is at least 0.1 mol% and does not exceed 5 mol% relative to the starting material. googleapis.com

The catalytic system for the cyanation of aryl bromides often includes a palladium source and a cyanide source, such as zinc cyanide or an alkali metal cyanide. googleapis.com The use of tertiary phosphines as ligands for the palladium catalyst is also common. The choice of catalyst and ligands can significantly impact the reaction's efficiency, selectivity, and the range of applicable substrates. googleapis.com

Table 2: Optimized Conditions for Cyanation of Bromo-Aminobenzamides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium Complex | googleapis.com |

| Cyanide Source | Zn(CN)₂, KCN, or NaCN | googleapis.com |

| Solvent | N,N-Dimethylformamide (DMF) | googleapis.com |

| Temperature | 20°C to 100°C | googleapis.com |

Green Chemistry Approaches in Benzamide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often conflict with the principles of green chemistry. scispace.com Conventional approaches for creating the amide bond in molecules like this compound typically rely on stoichiometric activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), or thionyl chloride. scispace.com These methods, while effective, generate significant quantities of chemical waste, leading to poor atom economy and a high environmental burden. bohrium.comwalisongo.ac.id Recognizing these drawbacks, the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key research area. sigmaaldrich.com This has spurred research into more sustainable and efficient synthetic strategies.

A central goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. chemmethod.com Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a highly atom-economical approach. scispace.com Significant progress has been made in developing catalysts for this transformation, with systems based on abundant, low-toxicity elements like boron, titanium, and zirconium showing particular promise. scispace.com Boronic acid catalysts, for example, have been demonstrated to facilitate direct amidations at room temperature, offering a waste-free alternative to traditional coupling reagents. sigmaaldrich.com

Table 1: Comparison of Conventional vs. Catalytic Amidation Methods

| Feature | Conventional Methods (e.g., EDC, HATU) | Catalytic Direct Amidation (e.g., Boron, Ti, Zr catalysts) |

|---|---|---|

| Reagent Stoichiometry | Stoichiometric or superstoichiometric | Catalytic |

| Byproducts | Large quantities of waste (e.g., urea derivatives, halide salts) scispace.com | Water walisongo.ac.id |

| Atom Economy | Low bohrium.com | High mdpi.com |

| Environmental Impact | High | Low |

Biocatalysis represents another powerful green strategy for amide synthesis. rsc.org Enzymes, particularly lipases, can catalyze amide bond formation under mild conditions. nih.gov Candida antarctica lipase B (CALB) has been widely studied and shown to be an effective biocatalyst for the direct amidation of free carboxylic acids with various amines in greener organic solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach avoids the need for additives and often results in high yields and excellent product purity without extensive purification steps. nih.gov

Energy efficiency is another core principle of green chemistry. chemmethod.com Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide variety of organic reactions, including amide synthesis. rasayanjournal.co.inarkat-usa.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net For instance, the hydrolysis of benzamide, which takes an hour under conventional reflux, can be completed in just seven minutes with microwave assistance, achieving a 99% yield. rasayanjournal.co.in This rapid, volumetric heating is more energy-efficient and aligns with green chemistry goals. arkat-usa.org

Table 2: Effect of Microwave Irradiation on Benzamide Reactions

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% | rasayanjournal.co.in |

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the reduction or elimination of hazardous solvents. chemmethod.com Significant research has focused on developing solvent-free reaction conditions. researchgate.netsemanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid, urea, and boric acid as a catalyst, completely avoiding the need for a solvent. semanticscholar.org This solvent-free approach is not only environmentally benign but also simplifies the reaction setup and workup. semanticscholar.org When a solvent is necessary, the focus shifts to greener alternatives, such as water or bio-derived solvents like cyclopentyl methyl ether, which are less toxic and have a smaller environmental footprint than traditional organic solvents. mdpi.comnih.gov These green approaches—catalytic amidation, biocatalysis, microwave assistance, and the use of greener solvents—offer a pathway to the more sustainable synthesis of benzamides, including this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Amino N,2 Dimethylbenzamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental spectra for 5-amino-N,2-dimethylbenzamide are not widely published, its NMR characteristics can be reliably predicted based on the analysis of structurally similar compounds and established principles of substituent effects on chemical shifts.

Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the two methyl (CH₃) groups.

The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The position of these signals is influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and amide (-CONHC H₃) groups. The -NH₂ group is a strong electron-donating group, causing upfield shifts (to lower ppm values) for the ortho and para protons relative to it. The methyl and amide groups also influence the electronic environment.

The protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. The amide proton (N-H) would appear as a signal that may show coupling to the adjacent N-methyl protons, typically a quartet if coupling is resolved, or a broad singlet. The two methyl groups—one attached to the aromatic ring (Ar-CH₃) and one to the amide nitrogen (N-CH₃)—would each produce a singlet signal in the upfield region of the spectrum, integrating to three protons each. The N-methyl signal may appear as a doublet due to coupling with the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H (H3/H4/H6) | 6.5 - 7.2 | Multiplet | 3H | - |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H | - |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet / Quartet | 1H | J ≈ 4-5 Hz (if coupled) |

| Aromatic Methyl (Ar-CH₃) | 2.1 - 2.4 | Singlet | 3H | - |

| N-Methyl (N-CH₃) | 2.8 - 3.0 | Doublet | 3H | J ≈ 4-5 Hz (if coupled) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would feature a signal for the carbonyl carbon (C=O) of the amide group in the downfield region (typically 165-175 ppm). The six aromatic carbons would produce signals in the range of 110-150 ppm. The carbon attached to the amino group (C5) and the carbon attached to the amide group (C1) would be significantly affected by these substituents. The signals for the two methyl carbons (aromatic-CH₃ and N-CH₃) would appear in the upfield region (typically 15-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-NH₂ (C5) | 145 - 150 |

| Aromatic C-CON H(CH₃) (C1) | 135 - 140 |

| Aromatic C-CH₃ (C2) | 130 - 135 |

| Aromatic CH (C3, C4, C6) | 115 - 130 |

| Aromatic Methyl (Ar-CH₃) | 18 - 22 |

| N-Methyl (N-CH₃) | 25 - 30 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would also confirm the coupling between the amide N-H proton and the N-methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signals to the methyl carbon signals. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₂N₂O. Its exact monoisotopic mass would be approximately 164.0950 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Upon ionization, typically through electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z ≈ 164. The fragmentation of this ion would yield characteristic daughter ions. Common fragmentation pathways for benzamides include cleavage of the amide bond and rearrangements. nih.gov

Expected fragmentation patterns could include:

Loss of the N-methyl group (-•CH₃) or the entire methylamino group (-•NHCH₃).

Cleavage of the bond between the carbonyl group and the aromatic ring, potentially leading to a benzoyl-type cation or a fragment corresponding to the substituted aniline (B41778) portion.

Alpha-cleavage adjacent to the amine or amide functional groups. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 164 | [M]⁺• (Molecular Ion) | - |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 134 | [M - NH₂]⁺ | Loss of an amino radical |

| 106 | [C₇H₆O]⁺• | Cleavage of the amide C-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.org They are excellent for identifying the functional groups present in a compound.

The spectrum of this compound would exhibit characteristic absorption/scattering bands corresponding to its functional groups:

N-H Stretching : The primary amine (-NH₂) would show two distinct bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The secondary amide (N-H) would show a single band in the same region.

C=O Stretching : A strong, sharp absorption for the amide carbonyl group (Amide I band) would be prominent around 1630-1680 cm⁻¹.

N-H Bending : The amine scissoring vibration is expected around 1590-1650 cm⁻¹, and the amide N-H bend (Amide II band) typically appears around 1510-1570 cm⁻¹.

Aromatic C=C Stretching : Several bands would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching : These vibrations would be found in the 1200-1350 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes. nih.gov

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Secondary Amide (-NH-) | N-H Stretch | 3300 - 3400 | Weak |

| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 (Strong) | Moderate |

| Amine/Amide | N-H Bend (Amide II) | 1510 - 1650 | Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Amide/Amine | C-N Stretch | 1200 - 1350 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture

A successful single-crystal X-ray diffraction analysis would yield precise information on:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles, revealing the preferred orientation of the substituents on the benzene ring and the conformation of the amide group.

Crystal Packing : How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions : The presence and geometry of non-covalent interactions, such as hydrogen bonding between the amine and amide groups of neighboring molecules, which govern the crystal's stability and physical properties.

For related structures, such as other substituted benzamides, crystallographic analysis has provided unambiguous proof of their molecular structure and solid-state conformation. A similar analysis for this compound would complete its structural characterization.

Computational Chemistry and Molecular Modeling of 5 Amino N,2 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a basis for analyzing molecular orbitals and electrostatic potential surfaces.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For 5-amino-N,2-dimethylbenzamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Techniques like the B3LYP functional with a 6-311G(d,p) basis set are commonly used for such optimizations. The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amide) | ~1.34 Å | |

| C=O (amide) | ~1.24 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-N | ~122° |

Note: These are typical values and the actual optimized parameters may vary based on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the benzamide (B126) portion, particularly the carbonyl group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are estimations based on similar aromatic amines and benzamides and can be calculated more precisely using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack nih.gov. The MEP map uses a color scale to denote different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential) nih.gov.

In the MEP of this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region (red), making it a likely site for electrophilic attack. The hydrogen atoms of the amino group and the methyl groups, along with the aromatic protons, will likely represent the electron-deficient regions (blue), indicating potential sites for nucleophilic interactions.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme researchgate.netnih.gov.

Molecular docking simulations calculate a binding energy or a scoring function that estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzamide derivatives, docking studies have shown interactions with various enzymes, such as topoisomerases, where binding energies can range from -60 to over -114 kcal/mol, depending on the specific derivative and target researchgate.net.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosine Kinase (example) | -7.5 to -9.0 | Asp, Leu, Val, Phe |

Note: This data is illustrative. The actual binding energies and interacting residues would depend on the specific biological target chosen for the docking simulation.

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The intermolecular interactions of this compound are crucial in determining its crystal packing, solubility, and interactions with biological targets. While specific experimental data on the intermolecular interactions of this compound are not extensively documented, analysis of closely related structures, such as 2-amino-N,3-dimethylbenzamide, provides significant insights.

In the crystal structure of the related compound 2-amino-N,3-dimethylbenzamide, both intramolecular and intermolecular hydrogen bonds are observed. iucr.orgnih.gov An intramolecular N—H···O hydrogen bond is present, which stabilizes the molecular conformation. iucr.orgnih.gov Furthermore, molecules in the crystal are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming double-stranded chains. iucr.orgnih.gov

Based on the structural features of this compound, which possesses a primary amino group (-NH2) and an amide group (-CONH-), it is predicted to be a potent hydrogen bond donor and acceptor. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the amide group can act as hydrogen bond acceptors. The oxygen atom of the carbonyl group in the benzamide moiety is also a potential hydrogen bond acceptor.

A study on 5-dimethyl-amino-N,N-dimethyl-2-nitro-benzamide revealed that its crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and a weak C-H···π interaction. nih.gov This suggests that even weaker interactions can contribute to the stability of the crystal lattice of benzamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for biological activity.

The foundation of a robust QSAR model lies in the calculation and selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For this compound and its analogs, a wide range of descriptors can be calculated using various software packages. These descriptors can be broadly categorized into:

1D descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the number of hydrogen bond donors and acceptors, polar surface area (PSA), and logP (lipophilicity).

3D descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic descriptors such as molecular volume, surface area, dipole moment, and quantum chemical descriptors (e.g., HOMO and LUMO energies).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive QSAR model. Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, can be employed for feature selection. The goal is to identify a small subset of descriptors that have the highest correlation with the biological activity.

Table 1: Examples of Calculated Descriptors for Benzamide Derivatives

| Descriptor Type | Descriptor Name | Typical Value Range for Benzamide Derivatives |

| 1D | Molecular Weight | 150 - 250 g/mol |

| 2D | XLogP3 | 0.1 - 3.0 |

| 2D | Topological Polar Surface Area | 40 - 80 Ų |

| 2D | Hydrogen Bond Donors | 1 - 2 |

| 2D | Hydrogen Bond Acceptors | 2 - 4 |

| 3D | Molecular Volume | 150 - 250 ų |

Note: The values presented are typical ranges for benzamide derivatives and may vary for this compound.

Once a set of relevant descriptors has been selected, a predictive QSAR model can be developed using various statistical and machine learning techniques. The choice of the modeling method depends on the nature of the data and the complexity of the structure-activity relationship.

Commonly used methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Partial Least Squares (PLS): PLS is a regression method that can handle a large number of correlated descriptors.

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be used for both linear and non-linear QSAR modeling.

Artificial Neural Networks (ANN): ANNs are complex models inspired by the human brain that can capture highly non-linear relationships. nih.gov

The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation (LOO-CV), are used to assess the robustness of the model. nih.gov External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model development.

For a series of anthranilamide-based factor Xa inhibitors, a QSAR study successfully derived equations with good predictive power, as judged by the leave-one-out cross-validation method. nih.gov Such models can provide valuable insights into the structural requirements for maximal potency. nih.gov

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Description | Acceptable Value |

| r² | Coefficient of determination | > 0.6 |

| q² | Cross-validated correlation coefficient | > 0.5 |

| RMSE | Root mean square error | As low as possible |

| p-value | Statistical significance of the model | < 0.05 |

Note: This table represents typical statistical parameters used to evaluate the quality of a QSAR model.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 Amino N,2 Dimethylbenzamide Derivatives

In Vitro Assays for Biological Activity Profiling

The initial stages of preclinical evaluation involve a battery of in vitro assays to determine the biological effects of 5-amino-N,2-dimethylbenzamide derivatives at the cellular and molecular levels. These assays are crucial for identifying promising lead compounds and elucidating their potential therapeutic applications.

Cell-Based Assays for Cellular Effects (e.g., Cell Cycle, Apoptosis)

Cell-based assays are fundamental in assessing the impact of chemical compounds on cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis). Studies on various N-substituted benzamides have demonstrated their capacity to influence these critical cellular events. For instance, certain N-substituted benzamides have been shown to induce a G2/M phase cell cycle block, halting cell division at a critical checkpoint. This arrest is often followed by the induction of apoptosis, the process of programmed cell death, which is a key mechanism for eliminating damaged or cancerous cells. Notably, this induction of apoptosis by N-substituted benzamides can occur independently of the p53 tumor suppressor protein, a common regulator of apoptotic pathways.

Further investigations into related benzamide (B126) structures have provided more specific insights. A series of 2-amino-1,4-naphthoquinone-benzamide derivatives were observed to dose-dependently increase the percentage of cells in the sub-G1 phase of the cell cycle. The sub-G1 phase is a hallmark of apoptosis, characterized by DNA fragmentation. Similarly, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been reported to cause a transient delay in the cell cycle at lower concentrations, while higher concentrations lead to cell death. researchgate.net These findings collectively suggest that the benzamide scaffold is a promising framework for the development of agents that can modulate cell cycle and induce apoptosis in pathological conditions.

Below is an interactive data table summarizing the observed cellular effects of various benzamide derivatives.

| Compound Class | Cellular Effect | Phase of Cell Cycle Affected | Key Findings |

| N-substituted benzamides | Cell cycle block and apoptosis | G2/M | Induction of apoptosis is p53-independent. |

| 2-amino-1,4-naphthoquinone-benzamides | Apoptosis induction | Sub-G1 | Dose-dependent increase in sub-G1 cell population. |

| N-(2-amino-5-chlorobenzoyl)benzamidoximes | Cell cycle delay and cell death | Not specified | Effect is concentration-dependent. researchgate.net |

Enzyme Inhibition Assays (e.g., HSP90, Ryanodine (B192298) Receptor, AChE, BACE1, Dihydropteroate Synthase)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of this compound have been evaluated for their ability to inhibit a range of enzymes implicated in various diseases.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell survival and proliferation. A novel class of 2-aminobenzamides, derived from indol-4-one (B1260128) and indazol-4-one, has demonstrated strong binding affinity to HSP90. researchgate.net Optimized compounds from this class exhibited potent antiproliferative activity in the nanomolar range across various cancer cell lines. researchgate.net The inhibition of HSP90 was confirmed by the observed degradation of its client proteins and the induction of Heat Shock Protein 70 (HSP70), a well-established biomarker of HSP90 inhibition. researchgate.net

Ryanodine Receptor: The ryanodine receptors (RyRs) are intracellular calcium release channels crucial for muscle contraction and neuronal signaling. The compound 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365) has been shown to block RyR-mediated calcium increases. nih.govresearchgate.net In canine pulmonary arterial smooth muscle cells, FLA 365 reversibly reduced caffeine-induced calcium transients with an estimated IC50 of approximately 1 to 1.5 µM. nih.gov

Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Both AChE and BACE1 are key enzymes in the pathogenesis of Alzheimer's disease. A series of newly synthesized benzamides have been investigated as potential dual inhibitors of these enzymes. nih.gov One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), displayed significant inhibitory activity against AChE with an IC50 value of 0.056 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov The same compound also inhibited BACE1 with an IC50 value of 9.01 µM. nih.gov

Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate biosynthesis pathway of microorganisms and is a target for antimicrobial agents. While direct studies on this compound are limited, related sulfonamide derivatives have been explored as DHPS inhibitors. researchgate.netnih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were synthesized to act as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). nih.gov The most potent compound in this series demonstrated an IC50 value of 2.76 µg/mL against DHPS. nih.gov

The following table summarizes the enzyme inhibitory activities of various benzamide and related derivatives.

| Enzyme Target | Compound Class | Key Findings | IC50 Values |

| HSP90 | 2-aminobenzamides | Potent, selective, and orally active antitumor agents. researchgate.net | Nanomolar range |

| Ryanodine Receptor | 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365) | Preferentially blocks RyRs with limited inhibition of L-type Ca2+ channels. nih.govresearchgate.net | ~1-1.5 µM |

| AChE | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Activity comparable to donepezil. nih.gov | 0.056 µM |

| BACE1 | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Dual inhibitor of AChE and BACE1. nih.gov | 9.01 µM |

| Dihydropteroate Synthase (DHPS) | N-sulfonamide 2-pyridone derivatives | Dual inhibitor of DHPS and DHFR. nih.gov | 2.76 µg/mL |

Receptor Binding Studies (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2, 5-HT1a Receptors)

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology, particularly in the field of neuroscience. Derivatives of this compound have been investigated for their binding affinities to various neurotransmitter receptors, including dopamine and serotonin receptors, which are important targets for the treatment of psychiatric and neurological disorders.

Dopamine D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. A series of conformationally-flexible benzamide analogs incorporating an N-phenylpiperazine moiety have shown good affinity and modest selectivity for D3 versus D2 receptors. amadacycline.com Further optimization of these structures has led to compounds with high D3 affinity and significant selectivity over D2 receptors. amadacycline.com For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines were synthesized and evaluated for their binding affinities. mdpi.com Compound 6a from this series exhibited a high affinity for the D3 receptor (Ki = 1.4 nM) with over 400-fold selectivity against the D2 receptor. mdpi.com

Serotonin 5-HT2 and 5-HT1a Receptors: Serotonin receptors are also crucial targets in the central nervous system. The 5-HT1A and 5-HT2A receptor subtypes are particularly relevant for the action of antidepressants and antipsychotics. Novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been screened for their affinity to these receptors. nih.gov Several of these compounds displayed high affinities for 5-HT1A receptors, with Ki values in the nanomolar range. nih.gov For instance, compounds 6a and 10a in this series, bearing a bromo- or methoxy- substituent, were identified as potent antagonists of 5-HT1A receptors with Ki values of 0.5 nM and 0.6 nM, respectively. nih.gov These compounds generally showed lower affinity for 5-HT2A receptors. nih.gov

The binding affinities of representative benzamide and related derivatives are presented in the interactive table below.

| Receptor Target | Compound Class/Example | Binding Affinity (Ki) | Selectivity |

| Dopamine D3 | 4-thiophene-3-yl-benzamide N-phenylpiperazine (6a ) | 1.4 nM | >400-fold vs D2 |

| Serotonin 5-HT1A | Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (6a ) | 0.5 nM | High for 5-HT1A |

| Serotonin 5-HT1A | Arylpiperazinyl derivative of 8-acetyl-7-hydroxy-4-methylcoumarin (10a ) | 0.6 nM | High for 5-HT1A |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational development as therapeutic agents. This involves investigating their impact on intracellular signaling pathways and their direct interference with the function of key cellular proteins.

Modulation of Intracellular Signaling Pathways (e.g., Calcium Levels, Metabolism, Cell Growth)

Intracellular signaling pathways are complex networks that regulate a multitude of cellular processes. The ability of a compound to modulate these pathways can have profound effects on cell fate.

Calcium Levels: Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that controls a wide array of cellular functions. Excitatory amino acids, such as glutamate (B1630785) and N-methyl-D-aspartate (NMDA), are known to induce rapid increases in [Ca2+]i in neurons. mdpi.comnih.govnih.gov These changes in calcium concentration are critical for normal neuronal function but can also contribute to neurotoxicity under pathological conditions. While direct studies on this compound are pending, the structural similarities to compounds that interact with neurotransmitter systems suggest a potential to modulate calcium signaling. For example, conditions that mimic chemical ischemia have been shown to significantly enhance and prolong the [Ca2+]i changes produced by various agonists, suggesting that compounds affecting neuronal activity could have their effects on calcium signaling altered in pathological states. nih.gov

Metabolism and Cell Growth: The regulation of cell metabolism and growth is a tightly controlled process, often dysregulated in diseases like cancer. Benzamidoxime derivatives have been shown to inhibit the viability of cancer cells in a dose-dependent manner. nih.gov At lower concentrations, these compounds cause a transient decrease in cell growth, while at higher concentrations, they lead to cell death. nih.gov This suggests an interference with signaling pathways that are essential for cell survival and proliferation. The precise pathways modulated by these benzamide derivatives are a subject of ongoing research, but they likely involve the complex interplay of kinases and other signaling molecules that govern cellular metabolism and growth.

Interference with Protein Function (e.g., Tubulin Polymerization, Protein Folding)

In addition to modulating signaling pathways, small molecules can directly interact with and alter the function of specific proteins.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a validated strategy in cancer therapy. A series of novel N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors. researchgate.netnih.gov These compounds have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. researchgate.net One such derivative, compound 16f (MY-1121) , effectively inhibited tubulin polymerization, leading to cell cycle arrest at the G2 phase and subsequent apoptosis in liver cancer cells. researchgate.net Similarly, a class of benzimidazole (B57391) derivatives has been identified as tubulin polymerization inhibitors, with compound 7n showing an IC50 of 5.05 µM for tubulin polymerization inhibition. nih.gov

Protein Folding: The proper folding of proteins is essential for their function and is facilitated by molecular chaperones. As discussed in section 5.1.2, certain 2-aminobenzamide (B116534) derivatives are potent inhibitors of HSP90, a key chaperone protein. researchgate.net By inhibiting HSP90, these compounds interfere with the folding and stability of a multitude of client proteins, many of which are critical for the survival and proliferation of cancer cells. This interference with the protein folding machinery represents a significant mechanism of action for the anticancer effects of these benzamide derivatives.

The table below summarizes the mechanisms of action related to interference with protein function.

| Protein Target | Compound Class | Mechanism of Action | Consequence |

| Tubulin | N-benzylbenzamide derivatives | Binds to colchicine site on β-tubulin, inhibiting polymerization. researchgate.netnih.gov | G2/M cell cycle arrest, apoptosis. |

| Tubulin | Benzimidazole derivatives | Inhibits tubulin polymerization. nih.gov | Apoptosis, decreased mitochondrial transmembrane potential. nih.gov |

| HSP90 | 2-aminobenzamides | Inhibits chaperone activity. researchgate.net | Degradation of client proteins, antiproliferative effects. researchgate.net |

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) for this compound derivatives is crucial for optimizing their biological activity. While specific SAR studies on this compound itself are not extensively documented in publicly available literature, general principles can be inferred from research on broader classes of substituted benzamides. These studies investigate how modifications to the chemical structure influence the compound's efficacy and interaction with biological targets.

Impact of Substituent Modifications on Bioactivity

For analogous benzamide structures, research has demonstrated that the nature and position of substituents on the aromatic ring and the amide nitrogen significantly impact their biological activity. Studies on various benzamide derivatives have shown that modifications can influence properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, in other series of benzamides, the introduction of different functional groups has led to varied biological responses. A study on 2-phenoxybenzamide (B1622244) derivatives revealed that the antiplasmodial activity and cytotoxicity were highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. nih.govmdpi.com Shifting a substituent from one position to another on the phenyl ring has been shown to significantly alter activity. For example, a para-substituted analogue demonstrated higher activity compared to its meta-substituted counterpart in one study on 2-phenoxybenzamides. mdpi.com

General findings from various benzamide-related research suggest the following trends which may be applicable to this compound derivatives:

N-Methyl Group Modification: The N-methyl group on the amide can influence the compound's conformation and metabolic stability. Replacing it with larger alkyl groups or incorporating it into a cyclic system could impact receptor binding and pharmacokinetic properties.

2-Methyl Group Modification: The methyl group at the 2-position of the benzene (B151609) ring can influence the orientation of the amide side chain. Varying this substituent could lead to changes in steric interactions within a binding pocket.

Aromatic Ring Substitution: Introduction of additional substituents on the benzene ring, such as halogens or electron-withdrawing/donating groups, could significantly alter the electronic properties and metabolic stability of the molecule, thereby affecting its bioactivity.

The following table summarizes hypothetical modifications and their potential impact on the bioactivity of this compound, based on general principles observed in other benzamide series.

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

| 5-Amino Group | Acylation, Alkylation | Modulation of hydrogen bonding, polarity, and target interaction |

| N-Methyl Group | Substitution with larger alkyl groups, cyclization | Alteration of conformation, metabolic stability, and receptor binding |

| 2-Methyl Group | Replacement with other alkyl or functional groups | Changes in steric interactions and orientation of the amide side chain |

| Benzene Ring | Introduction of halogens, nitro groups, etc. | Modification of electronic properties, metabolic stability, and overall potency |

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of functional groups, including positional isomerism and stereochemistry, plays a critical role in the biological activity of pharmacologically active molecules. For this compound derivatives, these factors would be expected to significantly influence their interaction with specific biological targets.

Positional Isomerism: The location of the amino and methyl groups on the benzamide scaffold is a key determinant of activity. Shifting the 5-amino group to other positions on the aromatic ring (e.g., 3- or 4-position) would create positional isomers with distinct electronic and steric properties. Research on other benzamides has shown that such positional changes can dramatically affect biological activity. For instance, in a series of 2-phenoxybenzamide derivatives, moving a piperazinyl substituent from the meta to the para position resulted in a significant increase in antiplasmodial activity. mdpi.com This highlights the importance of the precise positioning of substituents for optimal target engagement.

Stereochemical Effects: While this compound itself is not chiral, the introduction of chiral centers through substituent modification would lead to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. For example, in the development of some benzamide antipsychotics, it has been noted that the efficacy is primarily mediated through the S-enantiomer's binding to dopamine D2 receptors. researchgate.net Therefore, if chiral derivatives of this compound were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to identify the more active and safer form.

In Vivo Preclinical Studies (Excluding Human Clinical Data)

Animal Models for Efficacy (e.g., Xenograft Models for Anticancer Activity)

To assess the potential therapeutic efficacy of this compound derivatives, appropriate animal models that mimic human diseases are utilized. If, for instance, the compound is being investigated as an anticancer agent, xenograft models are a common choice.

Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the investigational compound to determine its effect on tumor growth.

Subcutaneous Xenograft Models: Human tumor cells are injected under the skin of the mice. This model is widely used to assess the general antitumor activity of a compound, as tumor size can be easily measured over time.

Orthotopic Xenograft Models: The human tumor cells are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., human breast cancer cells implanted into the mammary fat pad). This type of model more accurately reflects the tumor microenvironment and the metastatic potential of the cancer.

The efficacy in these models is typically evaluated by measuring tumor volume, tumor weight at the end of the study, and sometimes by monitoring for metastasis to other organs.

Pharmacokinetic Characterization in Preclinical Models (e.g., Oral Bioavailability, Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are conducted in preclinical animal models (commonly rats or mice) to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for determining the compound's potential as a drug.

Absorption and Oral Bioavailability: Studies would be conducted to determine how well the compound is absorbed into the bloodstream after administration through various routes, particularly oral administration. The oral bioavailability is a measure of the fraction of the administered dose that reaches the systemic circulation. For some N-alkylphenyl-3,5-dinitrobenzamide analogs investigated as anti-TB agents, in vivo pharmacokinetic studies suggested acceptable bioavailability. rsc.org

Distribution: These studies aim to determine where the compound goes in the body after absorption. This includes measuring its concentration in various tissues and organs over time to understand its distribution profile and whether it reaches the target site of action.

Metabolism: Investigating the metabolic fate of the compound is crucial. These studies identify the major metabolites formed and the enzymes responsible for their formation (often cytochrome P450 enzymes). This helps in understanding potential drug-drug interactions and whether the metabolites are active or toxic.

Excretion: This part of the PK profile determines how the compound and its metabolites are eliminated from the body, for example, through urine or feces.

The data gathered from these preclinical PK studies are essential for predicting the pharmacokinetic behavior of the compound in humans and for establishing a potential dosing regimen for future clinical trials.

Analytical Methodologies for 5 Amino N,2 Dimethylbenzamide in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and purification of 5-amino-N,2-dimethylbenzamide from reaction mixtures and for its quantitative determination. The choice of technique depends on the specific analytical goal, such as purity assessment or the analysis of specific derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. It is widely used to assess the purity of synthesized batches and for the quantitative determination of the compound.

In research contexts, reverse-phase HPLC is the most common modality for benzamide (B126) derivatives. This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govresearchgate.net By adjusting the composition of the mobile phase, a high degree of separation between the target compound and its impurities can be achieved. For quantitative analysis, a UV detector is typically employed, as the aromatic ring in this compound absorbs ultraviolet light. nih.govresearchgate.net While specific protocols for this compound are often developed in-house, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the purity of compounds like 2-amino-5-cyano-N,3-dimethylbenzamide has been successfully determined using HPLC. google.comgoogle.com

A representative HPLC method for a similar benzamide analogue, which could be adapted for this compound, is detailed below. nih.govresearchgate.netnih.gov

Table 1: Representative HPLC Parameters for a Benzamide Analogue

| Parameter | Details |

|---|---|

| Compound | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide |

| Stationary Phase | Reverse-phase C18 column |

| Mobile Phase | Isocratic elution with acetonitrile-water (70:30) containing 0.1% formic acid (v/v) |

| Detection | UV absorbance at 320 nm |

| Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. northwestern.edumdpi.com

The primary site for derivatization on the this compound molecule is the amino (-NH2) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons on the amino group with a non-polar tert-butyldimethylsilyl (TBDMS) group. nih.gov This process increases the volatility of the compound, allowing it to be readily analyzed by GC-MS. northwestern.edunih.gov Following separation on the GC column, the mass spectrometer provides detailed structural information, confirming the identity of the compound and its derivatives. researchgate.net

Table 2: GC-MS Derivatization and Analysis Approach

| Step | Description | Rationale |

|---|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) to form a TBDMS derivative. mdpi.comnih.gov | Increases volatility and thermal stability for gas-phase analysis. |

| 2. GC Separation | Injection of the derivatized sample onto a capillary column (e.g., DB-5MS). mdpi.com | Separates the derivatized analyte from other components in the sample mixture. |

| 3. MS Detection | The separated derivative is fragmented and detected by a mass spectrometer. | Provides a unique mass spectrum for identification and structural confirmation. nih.gov |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The this compound molecule contains a substituted benzene (B151609) ring, which acts as a chromophore and absorbs UV light. This property allows for its concentration in a solution to be determined using the Beer-Lambert law.

This technique is particularly useful for monitoring the progress of a reaction or for quantifying the compound when it is the primary absorbing species in a clean sample matrix. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally, but it is expected to be in the UV region, typical for substituted benzamides. For related benzamide compounds, UV detection wavelengths around 320 nm have been effectively used in research. nih.govresearchgate.netnih.gov The technique can also be used to observe changes in the electronic structure of the molecule, for example, under different pH conditions. researchgate.net

Method Development and Validation for Research Applications

For research applications, it is crucial that the analytical methods used are validated to ensure they are reliable and fit for purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters include specificity, selectivity, linearity, and range.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This is often achieved by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a sample containing potential impurities. Mass spectrometry, when coupled with a chromatographic technique (LC-MS or GC-MS), provides a very high degree of specificity and selectivity.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) versus the concentration. For a method to be considered linear, the correlation coefficient (R²) of the regression line should typically be ≥ 0.99. Validation studies for similar compounds have demonstrated linearity over broad concentration ranges, such as 0.25–20 μg/ml/g, with high accuracy and precision. nih.govresearchgate.net

Table 3: Typical Method Validation Parameters for a Benzamide Analogue

| Validation Parameter | Typical Finding for an Analogue HPLC Method | Reference |

|---|---|---|

| Linearity Range | 0.25–20 μg/ml/g | nih.govresearchgate.net |

| Correlation Coefficient (R²) | > 0.99 | nih.gov |

| Accuracy | ~95% | nih.govresearchgate.net |

| Precision (%RSD) | < 10% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.1 ng | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.2 ng | nih.govresearchgate.net |

Accuracy and Precision

Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known true value. It is often expressed as the percentage recovery of a known amount of analyte in a sample. Precision, on the other hand, denotes the closeness of two or more measurements to each other and is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).

In the analysis of compounds analogous to this compound, both HPLC and GC-MS methods have demonstrated high levels of accuracy and precision. For instance, a validated GC-MS method for the determination of N,N-dimethylbenzamide, a related compound, reported excellent recovery and precision. The percentage recovery for N,N-dimethylbenzamide was found to be in the range of 80% to 98%. nih.gov The precision of the method was also noteworthy, with a %CV of 1.9% for method precision and 1.2% for intermediate precision. nih.gov

Similarly, an HPLC method developed for the quantification of another structural analog, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, in biological matrices, exhibited an intra/inter-day accuracy of 95%. nih.gov The precision of this method was also high, with a variation of below 10%. nih.gov These values indicate that well-developed chromatographic methods are capable of producing accurate and reproducible results for benzamide derivatives.

Table 1: Illustrative Accuracy and Precision Data for Compounds Structurally Similar to this compound

| Analytical Method | Analogous Compound | Accuracy (% Recovery) | Precision (%CV / %RSD) |

| GC-MS | N,N-dimethylbenzamide | 80 - 98% nih.gov | Method Precision: 1.9% nih.gov, Intermediate Precision: 1.2% nih.gov |

| HPLC | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | 95% nih.gov | < 10% nih.gov |

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

For the analysis of trace amounts of benzamide derivatives, sensitive analytical methods with low LODs and LOQs are crucial. An HPLC method for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide demonstrated a high degree of sensitivity, with an LOD of 0.1 ng and an LOQ of 0.2 ng. nih.gov Another validated HPLC method for a related compound, 5-amino-2-methyl benzoic acid, also reported low limits, with an LOD of 0.23 µg/ml and an LOQ of 0.7 µg/ml. researchgate.net These findings suggest that HPLC methods, particularly when coupled with sensitive detectors such as UV-Vis or mass spectrometry, can achieve the low detection and quantification limits required for various research applications.

Table 2: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Compounds Structurally Similar to this compound

| Analytical Method | Analogous Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | 0.1 ng nih.gov | 0.2 ng nih.gov |

| HPLC | 5-amino-2-methyl benzoic acid | 0.23 µg/ml researchgate.net | 0.7 µg/ml researchgate.net |

Research Applications and Potential Areas of Development

Intermediate in Organic Synthesis for Complex Molecules